molecular formula C10H11BrO2 B2621989 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine CAS No. 52113-69-6

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine

Cat. No.: B2621989
CAS No.: 52113-69-6
M. Wt: 243.1
InChI Key: UIALGZOSKLCMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is an organic compound with the molecular formula C10H11BrO2. It is characterized by a bromine atom attached to a benzo[d][1,3]dioxine ring system, which is further substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce various oxidized products .

Scientific Research Applications

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would depend on the specific biological or chemical system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .

Biological Activity

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is an organic compound characterized by its unique molecular structure, which includes a bromine atom attached to a benzo[d][1,3]dioxine framework. This compound has garnered interest in various fields of research due to its potential biological activities, including enzyme inhibition and anticancer properties.

  • Molecular Formula : C10H11BrO2
  • CAS Number : 52113-69-6
  • Structural Characteristics : The presence of the bromine atom and two methyl groups at the 2nd position significantly influences its reactivity and biological interactions .

The exact mechanism of action for this compound is not entirely elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine substitution may enhance its binding affinity and alter the biological pathways involved in its activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : Various derivatives have shown promising results against cancer cell lines such as A549 (lung cancer) and MiaPaCa-2 (pancreatic cancer). The IC50 values for these compounds ranged from 6.4 µM to 16.7 µM, indicating moderate to high effectiveness .
CompoundCell LineIC50 (µM)
Compound 21A5496.4
Compound 11HCT1167.7
Compound 20MiaPaCa-214.9

The mechanism of action appears to involve induction of cell cycle arrest and apoptosis in cancer cells, suggesting that these compounds may inhibit tumor growth effectively .

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory activity. It is hypothesized that the compound can act as a ligand in binding studies or inhibit specific enzymes involved in metabolic pathways. The precise targets remain under investigation but could include kinases or other regulatory proteins crucial for cell proliferation .

Case Studies

A study focusing on the synthesis of related compounds demonstrated that derivatives of benzo[d][1,3]dioxine could be synthesized with varied biological activities. The findings suggested that structural modifications significantly affect their biological potency and selectivity towards different cancer cell lines .

Example Study

In a comparative study of various benzo[d][1,3]dioxine derivatives:

  • Objective : To evaluate the anticancer potential.
  • Methodology : Compounds were tested against multiple cancer cell lines using MTT assays.
  • Results : Several derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIALGZOSKLCMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 5-bromo-2-hydroxybenzyl alcohol (93 g, 0.46 mol, available from Sigma-Aldrich) in 2.0 L of 2,2-dimethoxypropane was added 700 mL of acetone, followed by zinc chloride (170 g). After stirring for 18 hours, 1.0 M aqueous sodium hydroxide was added until the aqueous phase was basic. Diethyl ether (1.5 L) was added to the slurry and the organic phase was decanted into a separatory funnel. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound as an oil.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
170 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.